molecular formula C21H23ClFN7O B2360265 Seltorexant (hydrochloride) CAS No. 1293284-49-7

Seltorexant (hydrochloride)

カタログ番号 B2360265
CAS番号: 1293284-49-7
分子量: 443.91
InChIキー: SQOCEMCKYDVLMM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Seltorexant, also known by its developmental code names MIN-202 and JNJ-42847922, is an orexin antagonist medication which is under development for the treatment of depression and insomnia . It is a selective antagonist of the orexin OX2 receptor . The medication is taken orally . As of February 2022, seltorexant is in phase 3 clinical trials for treatment of major depressive disorder (MDD) and phase 2 trials for treatment of insomnia .


Synthesis Analysis

The synthesis of Seltorexant involves a key (3 + 2) cycloaddition reaction that occurs only at very high temperatures (>250 °C) . An exploratory process development of such a challenging high-temperature cycloaddition was demonstrated in a continuous flow process .


Molecular Structure Analysis

Seltorexant has a molecular formula of C21H22FN7O . It is a small-molecule compound and is structurally related to other clinically used orexin receptor antagonists .


Chemical Reactions Analysis

Seltorexant is metabolized by the cytochrome P450 enzyme CYP3A4 . It is an orally active, high-affinity, and selective OX2R antagonist .


Physical And Chemical Properties Analysis

Seltorexant is a small-molecule compound . It crosses the blood-brain barrier and quickly occupies OX2R binding sites in the rat brain .

科学的研究の応用

1. Treatment of Insomnia in Non-Psychiatric Individuals

Seltorexant, a selective orexin-2 receptor antagonist, has been studied for its effects on sleep efficiency in individuals with insomnia disorder without psychiatric comorbidity. In a randomized Phase 2 study, it was found that seltorexant increased sleep efficiency and total sleep time while reducing latency to persistent sleep and wake after sleep onset, compared to placebo (de Boer et al., 2018).

2. Antidepressant and Sleep-Promoting Effects in Major Depressive Disorder

Research has shown that seltorexant can effectively reduce symptoms of major depressive disorder (MDD) and improve sleep. A study demonstrated significant improvement in core depressive symptoms and changes in sleep EEG power, indicating both antidepressant efficacy and sleep-promoting effects (Recourt et al., 2019).

3. Adjunctive Therapy in Major Depressive Disorder

Seltorexant has also been evaluated as an adjunctive therapy in patients with major depressive disorder who had an inadequate response to other antidepressants. It showed a clinically meaningful reduction in depressive symptoms, particularly in patients with sleep disturbance, suggesting its potential as an adjunctive treatment (Savitz et al., 2021).

4. Effect on Driving Performance

A study examining the effects of seltorexant on driving performance found that its objective effects were more transient compared to zolpidem, and driving performance largely normalized 4–6 hours post-dose. This suggests its potential as a safer option regarding driving safety following consumption (Brooks et al., 2021).

5. Improving Sleep in Antidepressant-Treated Patients with Persistent Insomnia

In antidepressant-treated major depressive disorder patients with persistent insomnia, seltorexant demonstrated a significant improvement in objective sleep parameters and a tendency towards improved mood. This positions seltorexant as a potential treatment option for insomnia in this patient group (Brooks et al., 2019).

将来の方向性

Seltorexant is currently in advanced clinical development for treating depression, where it is thought to be effective by improving sleep . It is being tested to treat agitation and aggression in people with Alzheimer’s Disease . In May 2022, Janssen began a Phase 2 trial of seltorexant in 86 people with probable Alzheimer’s disease and significant agitation or aggression .

特性

IUPAC Name

[2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN7O.ClH/c1-13-8-14(2)26-21(25-13)28-11-15-9-27(10-16(15)12-28)20(30)19-17(22)4-3-5-18(19)29-23-6-7-24-29;/h3-8,15-16H,9-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILZQJZQERNISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Seltorexant (hydrochloride)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。